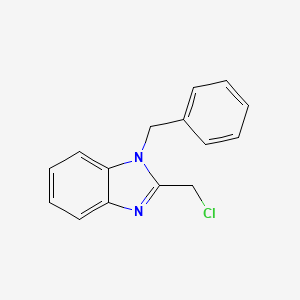

1-Benzyl-2-chloromethyl-1H-benzoimidazole

概要

説明

1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound belonging to the family of benzimidazoles, which are widely used in medicinal and agricultural applications. This particular compound has recently gained attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. The purpose of

科学的研究の応用

Antifungal Activity

1-Benzyl-2-chloromethyl-1H-benzoimidazole has been utilized in the synthesis of compounds with notable antifungal properties. A study demonstrated the synthesis of compounds from 2-chloromethyl-1H-benzoimidazole which exhibited excellent antifungal activity, surpassing that of the control fungicide carbendazim. These compounds were effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia (Zhou et al., 2013).

Catalytic Applications

Research on organometallic chemistry has shown that this compound can be used to create unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, can be used in the catalytic activation of transfer hydrogenation (Sharma et al., 2014).

Photoluminescent Properties

This compound has been employed in the design and synthesis of novel cyclometalated ligands, such as 1-benzyl-2-phenyl-1H-benzoimidazole. These ligands are used to synthesize phosphorescent iridium complexes with suppressed phosphorescent concentration quenching, showing potential for use in non-doped electrophosphorescence devices (Zhang et al., 2013).

Antimicrobial Activity

A study focused on synthesizing derivatives of 2-chloromethyl-1H-benzoimidazole, which were then evaluated for their antimicrobial activities. The derivatives showed significant effectiveness against various bacteria and fungi, indicating the potential of this compound derivatives in antimicrobial applications (El-Meguid, 2014).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-2-(chloromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZSIAPQGBFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340306 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7192-00-9 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

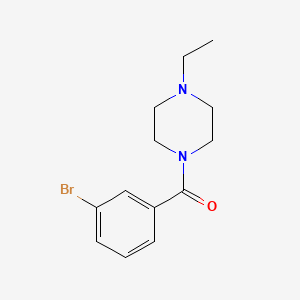

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)